N-(4-tert-butyl-2-nitrophenyl)-2-chloroacetamide

Description

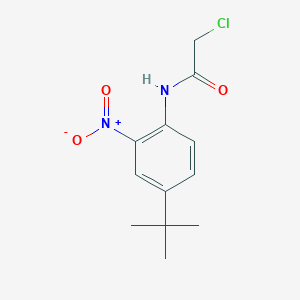

N-(4-tert-butyl-2-nitrophenyl)-2-chloroacetamide is a chloroacetamide derivative characterized by a nitro group at the 2-position and a tert-butyl group at the 4-position of the phenyl ring. The 2-chloroacetamide moiety is directly attached to the nitrogen of the aromatic amine.

Properties

Molecular Formula |

C12H15ClN2O3 |

|---|---|

Molecular Weight |

270.71 g/mol |

IUPAC Name |

N-(4-tert-butyl-2-nitrophenyl)-2-chloroacetamide |

InChI |

InChI=1S/C12H15ClN2O3/c1-12(2,3)8-4-5-9(14-11(16)7-13)10(6-8)15(17)18/h4-6H,7H2,1-3H3,(H,14,16) |

InChI Key |

NNHZALTZEADMIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)NC(=O)CCl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The predominant synthetic strategy for this compound involves the acylation of 4-(tert-butyl)-2-nitroaniline with chloroacetyl chloride under controlled conditions. The process can be summarized as follows:

- Starting Material: 4-(tert-butyl)-2-nitroaniline (commercially available or synthesized)

- Reagent: Chloroacetyl chloride

- Base: Typically a suitable acid scavenger or base (e.g., sodium carbonate, triethylamine)

- Solvent: Commonly toluene or dichloromethane

- Temperature: Controlled low temperature (~15 °C) during addition, followed by room temperature stirring

This method is a condensation reaction where the amine group of the aniline derivative reacts with the chloroacetyl chloride to form the amide bond, yielding the target chloroacetamide compound.

Detailed Procedure and Reaction Conditions

A representative procedure based on Vulcanchem's synthesis and corroborated by patent literature is as follows:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Charge 4-(tert-butyl)-2-nitroaniline, toluene, and an acid-binding agent (e.g., sodium carbonate) into a reaction vessel | Stir for 20-60 minutes at room temperature | Homogeneous mixture prepared |

| 2 | Slowly add chloroacetyl chloride dropwise at 15 ± 5 °C over 1-3 hours | Maintain temperature control to avoid side reactions | Controlled acylation reaction |

| 3 | Stir the reaction mixture for 1-4 hours at room temperature after addition completion | Ensures complete reaction | Reaction completion |

| 4 | Remove solvent by rotary evaporation, filter, and dry the residue | Standard work-up | Obtain crude this compound |

| 5 | Purify by recrystallization or chromatography if necessary | Optional | Pure product with high yield and purity |

The reaction typically achieves yields around 90% with high purity (>98% by HPLC) without requiring extensive purification steps.

Mechanistic Insights

The reaction mechanism involves nucleophilic attack by the aniline nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate. Subsequent elimination of chloride ion leads to the formation of the amide bond. The presence of the tert-butyl and nitro groups on the aromatic ring influences the nucleophilicity and steric environment, but the reaction proceeds efficiently under mild conditions.

Comparative Data on Preparation Conditions

| Parameter | Typical Condition | Effect on Yield/Purity |

|---|---|---|

| Base | Sodium carbonate or triethylamine | Neutralizes HCl byproduct, promotes reaction completion |

| Solvent | Toluene or dichloromethane | Provides inert medium, solubilizes reagents |

| Temperature | 15 ± 5 °C during addition, room temperature stirring afterward | Controls reaction rate, minimizes side reactions |

| Reaction Time | 3-6 hours total | Ensures full conversion |

| Yield | 90-93% | High, with minimal impurities |

| Purity (HPLC) | >98% | Suitable for further applications |

Summary Table of Preparation Methods

| Method No. | Starting Materials | Reagents & Catalysts | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 4-(tert-butyl)-2-nitroaniline | Chloroacetyl chloride, base | Toluene | 15 °C addition, RT | 90-93 | Standard acylation, high purity |

| 2 | 4-(tert-butyl)-2-nitroaniline | Chloroacetyl chloride, base | Dichloromethane | 15 °C addition, RT | Comparable | Alternative solvent, similar outcome |

| 3 | Nitriles + di-tert-butyl dicarbonate (general N-tert-butyl amides) | Cu(OTf)2 catalyst | Various | RT to 60 °C | Variable | Not specific to target compound, but relevant for amide formation |

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-2-nitrophenyl)-2-chloroacetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Various substituted acetamides depending on the nucleophile used.

Reduction: N-(4-tert-butyl-2-aminophenyl)-2-chloroacetamide.

Oxidation: tert-Butyl alcohol derivatives and other oxidized products.

Scientific Research Applications

N-(4-tert-butyl-2-nitrophenyl)-2-chloroacetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in developing pharmaceuticals, particularly as a precursor for compounds with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-2-nitrophenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Analogous Chloroacetamides

Key Observations:

- tert-butyl vs. Benzoyl : The tert-butyl group in the target compound enhances hydrophobicity, whereas the benzoyl group in N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide introduces π-conjugation and hydrogen-bonding capabilities .

- Chlorine Substitution : Chlorine at the 4-position (as in N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide) facilitates halogen bonding, whereas 2,4,5-trichloro substitution () enhances molecular rigidity through Cl···Cl interactions.

Biological Activity

N-(4-tert-butyl-2-nitrophenyl)-2-chloroacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antimicrobial properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a chloroacetamide functional group attached to a nitrophenyl moiety with a tert-butyl substituent. The presence of these functional groups is crucial for its biological activity, influencing its interaction with biological targets.

The mechanism of action for this compound involves the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of various enzymes, leading to significant biological effects. The nitro group may undergo reduction to form reactive intermediates that interact with cellular components, contributing to its bioactivity .

Antimicrobial Activity

Research has demonstrated that chloroacetamides, including this compound, exhibit varying degrees of antimicrobial activity against different strains of bacteria and fungi.

Antimicrobial Efficacy Table

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus (S. aureus) | Effective |

| Methicillin-resistant S. aureus (MRSA) | Effective |

| Escherichia coli (E. coli) | Moderately effective |

| Candida albicans | Moderately effective |

Studies indicate that compounds with halogenated substituents on the phenyl ring demonstrate enhanced lipophilicity, facilitating better membrane penetration and antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by the specific arrangement and type of substituents on the phenyl ring. For instance:

- Halogenated Substituents : Compounds like N-(4-chlorophenyl)-2-chloroacetamide have shown increased activity against Gram-positive bacteria due to their favorable lipophilicity.

- Positioning of Substituents : The position of substituents significantly affects the compound's interaction with bacterial receptors and overall activity profile .

Case Studies

- Antimicrobial Testing : A study evaluated various chloroacetamides against S. aureus and E. coli, revealing that this compound exhibited potent activity against Gram-positive strains while showing moderate efficacy against Gram-negative bacteria .

- Mechanistic Insights : Further investigation into the compound's mechanism revealed that it could induce apoptosis in cancer cell lines, indicating potential applications in oncology beyond its antimicrobial properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(4-tert-butyl-2-nitrophenyl)-2-chloroacetamide, and how are reaction conditions optimized?

- Answer: A standard approach involves acetylation of substituted anilines using chloroacetyl chloride or acetic anhydride under reflux conditions. For example, similar derivatives (e.g., N-(4-chloro-2-nitrophenyl)acetamide) are synthesized by reacting sulfonamide intermediates with acetic anhydride at elevated temperatures, followed by crystallization . Critical parameters include stoichiometric control of reagents, reaction time (typically 30–60 minutes), and purification via slow evaporation in ethanol to ensure high yield (>75%) and purity (>95%). Monitoring via TLC or HPLC is recommended to track reaction progress.

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?

- Answer:

- X-ray diffraction (XRD): Resolves crystal packing, hydrogen bonding (e.g., intramolecular N–H···O bonds), and substituent effects (e.g., tert-butyl steric interactions). MoKα radiation (λ = 0.71073 Å) is typically used for data collection .

- NMR/IR spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., tert-butyl δ ~1.3 ppm, nitro group deshielding). IR identifies carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .

Q. What are the primary applications of this compound in material science or medicinal chemistry?

- Answer: Derivatives of chloroacetamides are used as fluorescent probes (e.g., Hg(II) detection via thiacalixarene-functionalized analogs) or intermediates for heterocyclic synthesis (e.g., piperazinediones, thiadiazoles) . The nitro and tert-butyl groups enhance photostability and binding affinity in supramolecular systems.

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for chloroacetamide derivatives?

- Answer: Contradictions arise from dynamic disorder (e.g., tert-butyl rotation) or pseudo-symmetry. Strategies include:

- High-resolution data collection: Use synchrotron radiation or low-temperature (100 K) measurements to reduce thermal motion artifacts .

- Software refinement: SHELXL/SHELXS for modeling disorder via split atoms or constraints. Hydrogen-bonding networks (e.g., C–H···O interactions) stabilize packing and reduce ambiguity .

Q. What mechanistic insights govern the compound’s reactivity in nucleophilic substitution or metal-binding reactions?

- Answer:

- Nucleophilic substitution: The chloroacetamide group undergoes SN2 reactions with amines/thiols. Steric hindrance from the tert-butyl group slows kinetics, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures .

- Metal binding: The nitro group acts as a weak Lewis base, coordinating with Hg(II) or Cu(II). Spectrofluorimetric titrations (e.g., Job’s plot analysis) determine stoichiometry (1:1 or 2:1) and binding constants (e.g., log K = 4.2 for Hg(II)) .

Q. How do substituent effects (tert-butyl, nitro) influence intermolecular interactions and solubility?

- Answer:

- tert-Butyl: Enhances hydrophobicity and disrupts π-π stacking, favoring C–H···π interactions (e.g., with aromatic rings in crystal lattices) .

- Nitro group: Stabilizes crystal packing via dipole-dipole interactions and hydrogen bonding (e.g., N–H···O–NO₂). Solubility in DMSO decreases by ~20% compared to non-nitrated analogs .

Q. What computational approaches predict the compound’s bioactivity or environmental persistence?

- Answer:

- Molecular docking: AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes, receptors). The nitro group’s electron-withdrawing effect reduces binding entropy in hydrophobic pockets .

- DFT calculations: Predict degradation pathways (e.g., hydrolysis half-life >100 days at pH 7) and metabolites using Gaussian09 with B3LYP/6-31G* basis sets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.